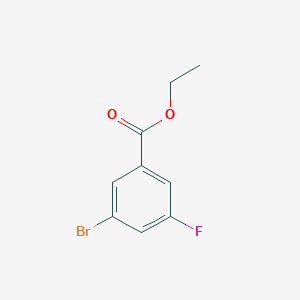

Ethyl 3-Bromo-5-fluorobenzoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLQOVWASVDMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 The primary targets of this compound are currently not well-documented in the available literature

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C. Additionally, safety information suggests that the compound should be handled in a well-ventilated area and avoid contact with moisture.

Análisis Bioquímico

Biochemical Properties

Ethyl 3-Bromo-5-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the overall biochemical environment within the cell.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In particular, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses, potentially affecting the cell’s ability to manage reactive oxygen species. Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties. The metabolism of this compound can influence metabolic flux and alter the levels of specific metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Actividad Biológica

Ethyl 3-Bromo-5-fluorobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a benzene ring substituted with bromine and fluorine atoms, which significantly influence its reactivity and interactions with biological targets. The presence of these halogens enhances the compound's lipophilicity and metabolic stability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The halogen substituents can modulate binding affinity and specificity, affecting enzyme kinetics and potentially acting as inhibitors or substrates in biochemical pathways. This compound's ester group facilitates hydrolysis, releasing the active carboxylic acid derivative, which may further participate in biological processes.

Enzyme Interaction Studies

This compound has been investigated for its role as a biochemical probe in enzyme-substrate interaction studies. Its unique halogenated structure allows it to act on various biological targets, influencing enzyme activities. For example, it has shown potential as an inhibitor in assays involving DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication .

| Compound | IC50 (µM) | MIC (µg/mL) |

|---|---|---|

| This compound | 2.91 (DNA gyrase) | 4 (E. coli) |

| Ciprofloxacin | 0.49 | 0.008 |

| Compound 5 | 0.39 | 16 |

Table 1: Comparative activity of this compound against DNA gyrase and E. coli.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various Gram-negative bacteria, where it demonstrated significant inhibition of cell growth. The compound's halogen substituents enhance its interaction with bacterial enzymes, contributing to its efficacy as an antimicrobial agent .

Case Study: Inhibition of Bacterial Growth

In a study examining the effects of this compound on E. coli, researchers found that the compound effectively inhibited bacterial growth at concentrations as low as 4 µg/mL. This study highlights the potential of this compound as a lead candidate for developing new antibiotics targeting resistant bacterial strains .

Case Study: Biochemical Probes

Another investigation focused on using this compound as a biochemical probe to study enzyme interactions involved in metabolic pathways. The compound's ability to modulate enzyme activity makes it a valuable tool for understanding complex biochemical processes and developing therapeutic strategies.

Comparación Con Compuestos Similares

Table 1: Comparison of Ethyl Bromo-Fluorobenzoate Isomers

Key Findings :

- Positional isomerism significantly impacts reactivity. For example, Ethyl 2-bromo-4-fluorobenzoate (ortho-bromo, para-fluoro) exhibits stronger electron-withdrawing effects compared to the meta-substituted this compound, influencing its participation in nucleophilic aromatic substitution .

Ester Group Variants: Methyl vs. Ethyl Esters

Table 2: Methyl vs. Ethyl Esters of 3-Bromo-5-fluorobenzoate

Key Findings :

- Mthis compound has a lower molecular weight and higher electrophilicity due to reduced steric hindrance, making it more reactive in coupling reactions .

- Ethyl esters generally exhibit better lipid solubility, enhancing their utility in prodrug design .

Functional Group Variations

Table 3: Derivatives with Additional Functional Groups

Key Findings :

- Introduction of electron-donating groups (e.g., -NH₂) increases susceptibility to electrophilic attack, whereas electron-withdrawing groups (e.g., -CN) enhance stability under acidic conditions .

Complex Derivatives and Bioactivity

This compound derivatives are prevalent in bioactive molecules. For example, Ethyl 5-bromo-2,4-diethoxybenzoate (CAS: N/A) has shown antifungal activity in spice extracts, though less potent than curcuminoid analogs . In contrast, simpler analogs like this compound are preferred in kinase inhibitor synthesis due to their balanced reactivity and solubility .

Métodos De Preparación

Method Using Thionyl Chloride (SOCl₂)

This method is widely used due to its high yield and efficiency.

- Reaction Conditions:

- Reagents: 3-bromo-5-fluorobenzoic acid, ethanol (EtOH), thionyl chloride (SOCl₂).

- Temperature: 0°C to 80°C.

- Time: Typically 4 hours.

- Procedure:

- Add 3-bromo-5-fluorobenzoic acid to a round-bottom flask with ethanol.

- Add thionyl chloride dropwise with stirring at 0°C.

- Stir the mixture at 80°C for 4 hours.

- Quench with water and extract with dichloromethane (DCM).

- Concentrate the organic layer and purify using silica gel chromatography.

Method Using Sulfuric Acid (H₂SO₄)

This method is simpler but may require longer reaction times.

- Reaction Conditions:

- Reagents: 3-bromo-5-fluorobenzoic acid, ethanol (EtOH), concentrated sulfuric acid (H₂SO₄).

- Temperature: Reflux temperature.

- Time: Typically 24 hours.

- Procedure:

- Dissolve 3-bromo-5-fluorobenzoic acid in ethanol.

- Add concentrated sulfuric acid and stir at reflux temperature for 24 hours.

- Monitor the reaction by LC-MS.

- Concentrate the mixture, dilute with ethyl acetate (EtOAc), wash with water and brine, and dry over sodium sulfate.

- Concentrate under reduced pressure to obtain the product.

Comparison of Preparation Methods

| Method | Yield | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SOCl₂ | High (up to 99%) | 0°C to 80°C, 4 hours | High yield, efficient | Requires SOCl₂ handling |

| H₂SO₄ | Good (up to 92%) | Reflux, 24 hours | Simple setup, low cost | Longer reaction time |

Research Findings and Challenges

- Yield and Purity: The SOCl₂ method generally offers higher yields and purity due to its efficient reaction conditions. However, it requires careful handling of thionyl chloride.

- Reaction Conditions: The H₂SO₄ method is simpler but requires longer reaction times, which can affect overall efficiency.

- Safety and Cost: Both methods have safety considerations, but the use of SOCl₂ poses specific hazards due to its corrosive nature. The cost of reagents can vary, with SOCl₂ being more expensive than H₂SO₄.

Q & A

How can Ethyl 3-Bromo-5-fluorobenzoate be synthesized, and what analytical methods are critical for confirming its structural integrity?

Level: Basic

Methodological Answer:

this compound is typically synthesized via esterification of 3-bromo-5-fluorobenzoic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Alternatively, halogenation of a pre-formed fluorobenzoate ester may be employed. Key analytical steps include:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., distinguishing bromo and fluoro groups at positions 3 and 5) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., expected [M+H] peak at 261.97 g/mol for CHBrFO) .

- X-ray Crystallography: If single crystals are obtained, SHELX programs can resolve bond lengths and angles, critical for unambiguous structural confirmation .

What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using this compound, and how can they be addressed?

Level: Advanced

Methodological Answer:

The steric and electronic effects of the bromo and fluoro substituents may hinder coupling efficiency. Strategies include:

- Catalyst Screening: Pd(PPh) or Pd(dppf)Cl for enhanced oxidative addition .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Base Selection: KCO or CsCO to deprotonate boronic acids while avoiding ester hydrolysis .

- Temperature Control: Reactions at 80–100°C improve kinetics without degrading sensitive groups.

How should researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?

Level: Advanced

Methodological Answer:

Contradictions may arise from solvent effects, tautomerism, or computational model limitations. Steps to resolve:

- Experimental Validation: Repeat NMR in deuterated solvents (e.g., CDCl) with controlled humidity to minimize artifacts .

- DFT Calculations: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

- Crystallographic Data: Use SHELXL-refined X-ray structures as a ground-truth reference for bond parameters .

What role does this compound play as an intermediate in pharmaceutical synthesis?

Level: Basic

Methodological Answer:

This compound serves as a precursor for bioactive molecules:

- Anticancer Agents: Bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets.

- Antimicrobials: The ester group can be hydrolyzed to a carboxylic acid for further functionalization .

- Case Study: It may be used to synthesize fluorinated benzophenones via Friedel-Crafts acylation, leveraging the electron-withdrawing effects of Br/F groups .

How can researchers mitigate decomposition risks during purification of this compound?

Level: Advanced

Methodological Answer:

Decomposition via hydrolysis or thermal degradation can occur. Mitigation strategies:

- Low-Temperature Chromatography: Use flash chromatography with silica gel at ≤4°C to minimize ester cleavage.

- Inert Atmosphere: Purify under nitrogen/argon to prevent oxidation of the bromo group .

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) during storage to inhibit radical-mediated degradation.

What are the limitations of using this compound in nucleophilic aromatic substitution (SNAr) reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing Br and F groups activate the ring for SNAr, but competing side reactions (e.g., elimination or ester hydrolysis) require careful control:

- Leaving Group Optimization: Bromine is superior to fluorine for SNAr due to its lower electronegativity.

- Solvent Choice: Use DMSO or DMF to stabilize transition states while avoiding protic solvents that hydrolyze the ester .

- Temperature Modulation: Reactions at 60–80°C balance reactivity and selectivity.

How can computational modeling aid in predicting the reactivity of this compound in multi-step syntheses?

Level: Advanced

Methodological Answer:

DFT or molecular dynamics simulations can predict:

- Reaction Pathways: Transition-state energies for bromine displacement vs. ester hydrolysis .

- Regioselectivity: Electron density maps to identify preferred sites for electrophilic attack (e.g., para to fluorine) .

- Solvent Effects: COSMO-RS models to simulate solvent interactions and optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.